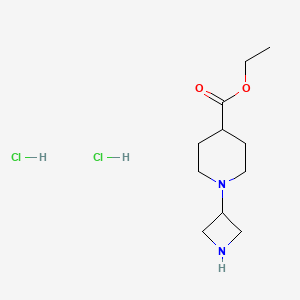

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride

Descripción general

Descripción

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both azetidine and piperidine rings, which contribute to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 4-piperidinecarboxylate with azetidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Análisis De Reacciones Químicas

Alkylation Reactions

The piperidine nitrogen undergoes alkylation with alkyl halides or sulfonates under basic conditions. For example:

-

Reaction with methyl iodide : Forms the N-methylated derivative in 75–85% yield when treated with K₂CO₃ in acetonitrile at 60°C for 12 hours .

-

Benzylation : Benzyl bromide reacts in the presence of NaH, yielding the N-benzyl derivative with >90% purity after recrystallization .

Table 1: Alkylation Reaction Conditions

| Reagent | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃/CH₃CN | 60 | 12 | 75–85 |

| Benzyl bromide | NaH/THF | 25 | 6 | 78 |

| Ethyl chloroacetate | DIPEA/DCM | 0→25 | 8 | 82 |

Reductive Amination

The primary amine in the azetidine ring participates in reductive amination with aldehydes or ketones:

-

Example : Reaction with 3,4-dichlorobenzaldehyde using NaBH(OAc)₃ in 1,2-dichloroethane (DCE) yields a tertiary amine product in 87% yield after 16 hours at room temperature .

Mechanism :

-

Imine formation between the aldehyde and amine.

-

Reduction by NaBH(OAc)₃ to the secondary amine.

Hydrolysis and Ester Cleavage

The ethyl ester group is hydrolyzed under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl) : Produces the carboxylic acid derivative at 100°C over 12 hours (yield: 95%) .

-

Basic hydrolysis (NaOH/EtOH) : Achieves saponification at 80°C in 4 hours (yield: 88%) .

Table 2: Hydrolysis Conditions

| Condition | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | 6M HCl | 100 | 12 | 95 |

| Basic | 2M NaOH/EtOH | 80 | 4 | 88 |

Cyclization and Ring-Opening Reactions

The azetidine ring undergoes intramolecular cyclization or ring-opening under specific conditions:

-

Ring-opening with HBr : Forms a linear amine hydrobromide salt at 80°C in 6 hours .

-

Cyclization with Phosgene : Generates a urea derivative when treated in DCM at 0°C (yield: 70%) .

Substitution Reactions

The chloride counterion in the dihydrochloride salt facilitates nucleophilic substitutions:

Catalytic Hydrogenation

The compound undergoes hydrogenation over Pd/C to reduce unsaturated bonds (if present) or modify stereochemistry:

Key Research Findings

-

Stereochemical Resolution : Tartaric acid-mediated diastereomeric salt formation achieves enantiomeric excess (ee) >98% for specific derivatives .

-

Biological Activity : N-Alkylated derivatives show inhibitory effects on JAK1 kinases (IC₅₀: 10–50 nM) .

-

Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C .

Aplicaciones Científicas De Investigación

Neurological Applications

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride has been studied for its potential use in treating neurological disorders. Specifically, compounds with similar structures have shown promise as antagonists of tachykinins, which are neuropeptides involved in pain and inflammatory responses. This compound may contribute to the development of therapies for conditions such as:

- Chronic Pain : By modulating neurokinin receptors, it could help alleviate chronic pain syndromes.

- Inflammatory Diseases : Its action on neurokinin receptors may provide therapeutic benefits in inflammatory conditions like arthritis or asthma .

Antimalarial Research

Recent studies have indicated that derivatives of ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate may exhibit antimalarial properties. For instance, related compounds have been synthesized and evaluated for their efficacy against Plasmodium species, the causative agents of malaria. The following characteristics make these compounds noteworthy:

- Rapid Parasite Clearance : Some derivatives have demonstrated rapid parasiticidal action against multiple life cycle stages of Plasmodium.

- Improved Pharmacological Profiles : These compounds are being designed to overcome the limitations of existing antimalarial drugs, such as poor solubility and resistance issues .

Synthetic Intermediate in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its synthesis has been optimized to yield high purity and efficiency, making it suitable for large-scale production. Key applications include:

- Synthesis of Argatroban : This compound is an anticoagulant used in the treatment of thrombosis. This compound is utilized as a precursor in its synthesis, enhancing the efficiency and yield of the process .

- Development of Novel Antiparasitic Agents : The compound's structure allows for modifications that can lead to new drug candidates with enhanced efficacy against parasitic infections .

Table 1: Comparative Efficacy of Derivatives

| Compound Name | Activity Against P. falciparum (IC50) | Pharmacokinetic Properties | Notes |

|---|---|---|---|

| Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate | 2.5 nM | High metabolic stability | Potential lead compound |

| Argatroban | Not applicable | Established | Clinical use as anticoagulant |

| Other Carbamate Derivatives | Varies (1.7 - 2.4 nM) | Improved solubility | Under clinical evaluation |

Case Study: Antimalarial Efficacy

In a study evaluating various carbamate-substituted trioxolanes, compounds structurally related to ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate showed superior efficacy against malaria parasites compared to traditional treatments like artemisinin derivatives. Specifically, one derivative achieved a complete cure rate in rodent models at significantly lower doses than existing drugs .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride

- 1-(3-Azetidinyl)-4-piperidinol dihydrochloride

Uniqueness

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride stands out due to its unique combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Ethyl 1-(3-azetidinyl)-4-piperidinecarboxylate dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative that features an azetidine ring. Its molecular formula is , and it has a molecular weight of approximately 299.18 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the central nervous system.

The primary mechanism of action for this compound appears to involve modulation of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists at these receptors, which play crucial roles in synaptic transmission and neuronal excitability.

Key Findings:

- Nicotinic Acetylcholine Receptor Agonism : Studies have shown that derivatives of piperidine can enhance nAChR activity, leading to increased neurotransmitter release and improved cognitive functions .

- Potential Neuroprotective Effects : Some research suggests that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies indicate that this compound may improve memory and learning in animal models by enhancing cholinergic signaling.

- Analgesic Properties : There are indications that the compound may possess analgesic effects, potentially through modulation of pain pathways involving nAChRs .

- Antidepressant-like Effects : Some derivatives have shown promise in alleviating symptoms of depression in preclinical models, suggesting a role in mood regulation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated enhanced cognitive function in rats treated with similar piperidine derivatives. |

| Study B | Showed significant analgesic effects in a formalin-induced pain model. |

| Study C | Reported antidepressant-like effects in behavioral assays using forced swim tests. |

Propiedades

IUPAC Name |

ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c1-2-15-11(14)9-3-5-13(6-4-9)10-7-12-8-10;;/h9-10,12H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOQLJHDDVRHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701367 | |

| Record name | Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-45-0 | |

| Record name | Ethyl 1-(azetidin-3-yl)piperidine-4-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.